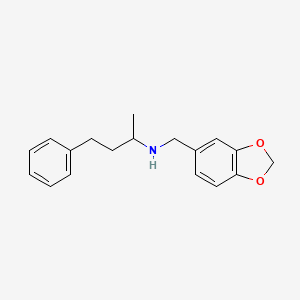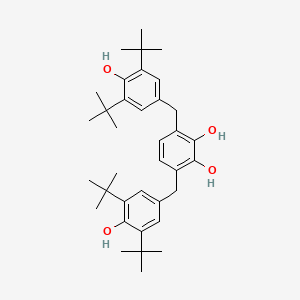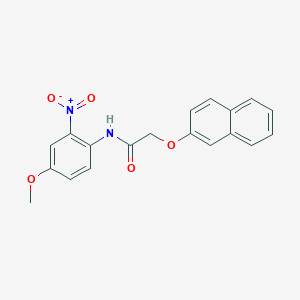
(1,3-benzodioxol-5-ylmethyl)(1-methyl-3-phenylpropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-benzodioxol-5-ylmethyl)(1-methyl-3-phenylpropyl)amine, commonly known as MDMA or ecstasy, is a psychoactive drug that is popularly used as a recreational drug. However, MDMA has also been the subject of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
MDMA has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that MDMA can be used to treat post-traumatic stress disorder (PTSD), anxiety, and depression. MDMA-assisted psychotherapy has been shown to be effective in reducing symptoms of PTSD in patients who have not responded to traditional treatments.
Mécanisme D'action
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in the reward system of the brain, while norepinephrine is involved in the fight or flight response.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of oxytocin, a hormone that is involved in social bonding and trust. MDMA has been shown to increase empathy and social closeness, which may be why it is effective in treating PTSD.
Avantages Et Limitations Des Expériences En Laboratoire
MDMA has several advantages for lab experiments. It is easy to synthesize and can be administered orally. It also has a relatively short half-life, which makes it easier to control the dosage. However, MDMA also has several limitations. It is a controlled substance, which makes it difficult to obtain for research purposes. It also has potential neurotoxic effects, which can be a concern for long-term use.
Orientations Futures
For MDMA research include the use of MDMA in combination with other psychotherapeutic techniques and the development of MDMA analogs with fewer side effects.
Méthodes De Synthèse
MDMA is synthesized from safrole, a chemical compound found in sassafras oil. The synthesis involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P, a key intermediate. MDP2P is then reduced to MDMA using a reducing agent such as aluminum amalgam.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(7-8-15-5-3-2-4-6-15)19-12-16-9-10-17-18(11-16)21-13-20-17/h2-6,9-11,14,19H,7-8,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQSZVDAPCWOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-phenylbutan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N'-[(4-chlorobenzyl)oxy]-N-(2,5-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5057628.png)
![3-benzyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057630.png)

![2-[(1,2-dimethyl-1H-indol-3-yl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5057655.png)

![N-[1-methyl-2-(2-thienyl)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5057666.png)

![4-iodo-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5057676.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5057679.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5057680.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B5057691.png)
![3-amino-N-(2-methyl-1H-benzimidazol-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5057697.png)
![N-[2-methyl-5-(6-oxo-1,6-dihydro-3-pyridazinyl)phenyl]acetamide](/img/structure/B5057699.png)